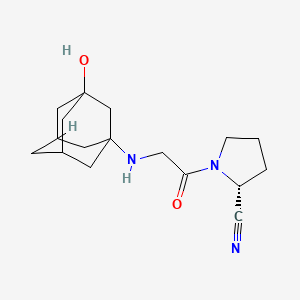

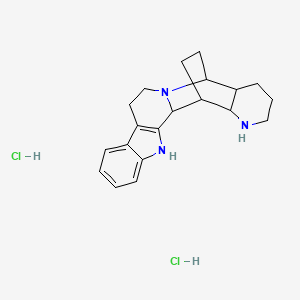

(2R)-Vildagliptin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-Vildagliptin is a pharmaceutical compound primarily used in the treatment of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by increasing the levels of incretin hormones, thereby enhancing the secretion of insulin and reducing the production of glucagon. This compound is known for its efficacy in controlling blood glucose levels and its relatively favorable side effect profile.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Vildagliptin involves several key steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate:

Coupling Reaction: The intermediate is then coupled with another molecule using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.

Use of Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

Purification and Quality Control: Advanced purification techniques and stringent quality control measures are implemented to ensure the consistency and quality of the final product.

化学反応の分析

Types of Reactions: (2R)-Vildagliptin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Substitution: Substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidation reagents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

科学的研究の応用

(2R)-Vildagliptin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of dipeptidyl peptidase-4 inhibitors and their chemical properties.

Biology: Research on this compound includes its effects on cellular processes and its potential role in modulating metabolic pathways.

Medicine: The compound is extensively studied for its therapeutic effects in managing type 2 diabetes mellitus and its potential benefits in other metabolic disorders.

Industry: this compound is used in the pharmaceutical industry for the development of new diabetes treatments and formulations.

作用機序

The mechanism of action of (2R)-Vildagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, this compound increases the levels of active incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release. This dual action helps to regulate blood glucose levels effectively.

Molecular Targets and Pathways:

Dipeptidyl Peptidase-4: The primary target of this compound is the dipeptidyl peptidase-4 enzyme.

Incretin Hormones: The compound enhances the activity of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Insulin and Glucagon Pathways: By modulating these pathways, this compound helps to maintain glucose homeostasis.

類似化合物との比較

Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a similar mechanism of action but different chemical structure.

Saxagliptin: Known for its potent inhibitory activity and distinct pharmacokinetic profile.

Linagliptin: Notable for its high selectivity and long duration of action.

Uniqueness of (2R)-Vildagliptin: this compound stands out due to its specific stereochemistry and the resulting pharmacological effects. Its unique structure contributes to its efficacy and safety profile in the treatment of type 2 diabetes mellitus.

特性

| Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) are incretin hormones that regulate blood glucose levels and maintain glucose homeostasis. It is estimated that the activity of GLP-1 and GIP contribute more than 70% to the insulin response to an oral glucose challenge. They stimulate insulin secretion in a glucose-dependent manner via G-protein-coupled GIP and GLP-1 receptor signalling. In addition to their effects on insulin secretion, GLP-1 is also involved in promoting islet neogenesis and differentiation, as well as attenuating pancreatic beta-cell apoptosis. Incretin hormones also exert extra-pancreatic effects, such as lipogenesis and myocardial function. In type II diabetes mellitus, GLP-1 secretion is impaired, and the insulinotropic effect of GIP is significantly diminished. Vildagliptin exerts its blood glucose-lowering effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells. DPP-4 cleaves oligopeptides after the second amino acid from the N-terminal end. Inhibition of DPP-4 substantially prolongs the half-life of GLP-1 and GIP, increasing the levels of active circulating incretin hormones. The duration of DPP-4 inhibition by vildagliptin is dose-dependent. Vildagliptin reduces fasting and prandial glucose and HbA1c. It enhances the glucose sensitivity of alpha- and beta-cells and augments glucose-dependent insulin secretion. Fasting and postprandial glucose levels are decreased, and postprandial lipid and lipoprotein metabolism are also improved. | |

CAS番号 |

1044676-63-2 |

分子式 |

C17H25N3O2 |

分子量 |

303.4 g/mol |

IUPAC名 |

(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m1/s1 |

InChIキー |

SYOKIDBDQMKNDQ-JULPFRMLSA-N |

異性体SMILES |

C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

正規SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B10774780.png)

![(5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10774789.png)

![(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfate](/img/structure/B10774790.png)

![3-methyl-5-[(6R)-6-[[(1S)-1-phenylethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine](/img/structure/B10774800.png)

![2-[[(3S,8R,9R,10R,12R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774829.png)

![[(11Z,13E)-10-acetyloxy-6-[5-(4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10774842.png)

![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10774857.png)

![4-[[3-[(6S)-3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B10774882.png)